molecular formula C20H18F3NO4 B15125725 Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)-

Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)-

Cat. No.: B15125725
M. Wt: 393.4 g/mol
InChI Key: VBHFZCHEAYWHEA-KRWDZBQOSA-N
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Description

Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)- is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)- typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the complex sequence of reactions required to produce the compound efficiently and with high purity.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)- has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein interactions and functions.

    Medicine: Investigated for potential therapeutic uses, including drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action for this compound involves its ability to protect amino groups during chemical reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids in peptide synthesis. This protection-deprotection strategy is crucial for the accurate assembly of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methoxybutanoic acid
  • Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-iodo-, methyl ester
  • Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,4-dimethylpentanoic acid

Uniqueness

What sets Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)- apart is its trifluoromethyl group, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in synthetic chemistry and various research applications.

Properties

Molecular Formula

C20H18F3NO4

Molecular Weight

393.4 g/mol

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C20H18F3NO4/c1-24(17(18(25)26)10-20(21,22)23)19(27)28-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,25,26)/t17-/m0/s1

InChI Key

VBHFZCHEAYWHEA-KRWDZBQOSA-N

Isomeric SMILES

CN([C@@H](CC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CN(C(CC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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